Rhenium disulfide (ReS2) is an inorganic compound of rhenium and sulfur . It has a layered structure where atoms are strongly bonded within each layer . The layers are held together by weak Van der Waals bonds, and can be easily peeled off from the bulk material . It is a two-dimensional (2D) group VII transition metal dichalcogenide (TMD) . ReS2 has evolved as a novel 2D TMD material which has promising applications in optoelectronics and photonics because of its distinctive anisotropic optical properties .
ReS2 is found in nature as the mineral rheniite . It can be synthesized from the reaction between rhenium and sulfur at 1000°C, or the decomposition of rhenium (VII) sulfide at 1100°C . Nanostructured ReS2 can usually be achieved through mechanical exfoliation, chemical vapor deposition (CVD), and chemical and liquid exfoliations . Larger crystals can be grown with the assistance of liquid carbonate flux at high pressure .
Bulk ReS2 has a layered structure and a platelet-like habit . Different crystal structures were proposed for ReS2 based on single-crystal X-ray diffraction studies . While all authors agree that the lattice is triclinic, the reported cell parameters and atomic arrangements slightly differ .
ReS2 can be synthesized from the reaction between rhenium and sulfur at 1000°C, or the decomposition of rhenium (VII) sulfide at 1100°C . The reactions are as follows :
ReS2 has a molar mass of 250.337 g/mol and is odorless . It has a density of 7.6 g/cm3 and is insoluble in water . It has a triclinic crystal structure .
Rhenium sulfide is classified under the group of transition metal dichalcogenides, specifically within group 7 of the periodic table. This classification is significant as it influences the compound's chemical behavior and physical properties. Rhenium sulfide is characterized as a semiconductor with potential applications in catalysis, energy storage, and optoelectronic devices due to its strong light absorbance across a wide wavelength range .
The synthesis of rhenium sulfide can be approached through various methods:
The choice of synthesis method affects the quality, thickness, and morphology of the resulting rhenium sulfide. For instance, chemical vapor deposition allows for precise control over layer thickness and uniformity, while mechanical exfoliation is simpler but may yield less uniform results .
Rhenium sulfide undergoes various chemical reactions that are critical for its applications:
The reactions involving rhenium sulfide are influenced by its layered structure and electronic properties, allowing it to participate effectively in catalytic processes.
The mechanism of action for rhenium sulfide in catalytic applications involves the activation of reactants at its surface due to its unique electronic properties. This leads to enhanced reaction rates compared to traditional catalysts. The presence of active edges in monolayer ReS2 significantly contributes to its efficiency in processes such as hydrogen evolution .
Rhenium sulfide has numerous scientific applications:
Rhenium disulfide (ReS₂) exhibits a triclinic crystal structure (space group P1̄) with significant distortion from the ideal octahedral (1T) coordination common in transition metal dichalcogenides (TMDCs). This distortion arises from the Jahn-Teller effect and Peierls instability, which cause rhenium atoms to form Re-Re bonds, lowering symmetry. The unit cell parameters are:
Table 1: Unit Cell Parameters of Triclinic ReS₂
Lattice Parameter | Value Range |
---|---|
a | 0.634 – 0.6352 nm |
b | 0.640 – 0.6446 nm |
c | 0.645 – 1.2779 nm |
α | 89.97° – 91.51° |
β | 105.17° – 119.03° |
γ | 89.97° – 118.97° |
The crystal structure features Re atoms clustered into parallelogram units forming Re₄ "diamond-shaped" chains along the b-axis. This configuration creates strong in-plane anisotropy, where electronic and optical properties differ significantly along the a- and b-axis directions. The anisotropy enables polarization-dependent optoelectronic applications, such as directional light absorption and carrier transport [3] [6].
Unlike conventional TMDCs (e.g., MoS₂), ReS₂ exhibits exceptionally weak interlayer van der Waals (vdW) forces due to its distorted structure. This results in electronic and vibrational decoupling between layers, allowing bulk ReS₂ to retain monolayer-like properties. High-pressure studies confirm this weak coupling, with a bulk modulus of ~46 GPa—significantly lower than other TMDCs (55–75 GPa)—indicating higher compressibility perpendicular to the layers [1] [5] [6].
ReS₂ is a direct bandgap semiconductor across bulk and monolayer forms. Density functional theory (DFT) calculations and experimental measurements reveal bandgaps of:
Table 2: Electronic Bandgap of ReS₂
Form | Bandgap (eV) | Nature | Transition Point |
---|---|---|---|
Bulk | 1.20 – 1.35 | Direct | X-point |
Monolayer | 1.45 – 1.60 | Quasi-direct* | Near Γ-point |
*Γ-point transition lies 3.3 meV below the direct transition at low temperatures [7].
The weak vdW interaction in ReS₂ causes negligible quantum confinement effects when thinning to a monolayer. Angle-resolved photoemission spectroscopy (ARPES) shows minimal electronic dispersion along the c-axis, confirming decoupled layers. Consequently, electronic properties like bandgap nature remain largely unchanged from bulk to monolayer—unlike MoS₂, which transitions from indirect to direct [1] [6] [7].
Monolayer ReS₂ exhibits a ~0.25 eV bandgap increase versus bulk due to slight quantum confinement. DFT calculations show the direct transition shifts from the X-point (bulk) toward the Brillouin zone center (monolayer). However, the gap remains direct, and the valence/conduction band shapes retain similarity, underscoring weak interlayer effects [1] [7].
ReS₂'s Raman spectra are layer-independent due to vibrational decoupling. Key modes (e.g., ~150 cm⁻¹ for Re-Re stretching and ~210 cm⁻¹ for S-Re-S bending) show negligible frequency shifts between bulk and monolayer. This contrasts sharply with MoS₂, where the E₂g and A₁g modes shift significantly with layer count [1] [5] [6].
The weak vdW bonding results in negligible interlayer vibrational coupling. Low-frequency Raman modes (<50 cm⁻¹), typically sensitive to layer interactions, are absent in bulk ReS₂. High-pressure studies further validate this: the 1T-to-1T' structural transition at ~2 GPa involves intralayer distortions rather than interlayer reordering, preserving in-plane vibrational modes [5] [6].
Table 3: Key Properties of ReS₂ vs. Conventional TMDCs
Property | ReS₂ | MoS₂ |
---|---|---|
Crystal Symmetry | Triclinic (P1̄) | Hexagonal (2H/3R) |
Bandgap Nature | Direct (bulk & monolayer) | Indirect (bulk), Direct (ML) |
Raman Shift with Layers | < 2 cm⁻¹ | > 5 cm⁻¹ |
Bulk Modulus | 46 GPa | 55–75 GPa |
Interlayer Coupling | Weak (decoupled) | Strong |
The unique structural and electronic features of ReS₂ establish it as a model system for anisotropic 2D materials, with implications for optoelectronics, catalysis, and quantum devices requiring thickness-independent properties.
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